N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c18-11-5-7-13(8-6-11)20-10-12(9-16(20)22)19-17(23)14-3-1-2-4-15(14)21(24)25/h1-8,12H,9-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYULRGUGWFXVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with a suitable pyrrolidinone derivative, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various fluorinated derivatives and amine-substituted compounds, which can be further utilized in different chemical syntheses .
Scientific Research Applications
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The following compounds share structural motifs with the target molecule but differ in substituents or heterocyclic cores:
Table 1: Structural Comparison
Key Observations :
- Electron Effects : The target’s 4-fluorophenyl and nitro groups create a highly electron-deficient aromatic system, contrasting with the electron-rich 3-methoxyphenyl analog .
- Lipophilicity : The benzyl group in N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide increases logP, likely improving membrane permeability but reducing aqueous solubility .
Physicochemical and Crystallographic Properties
Table 2: Physical Properties
Key Observations :
- Crystal Packing : Chalcone analogs with fluorophenyl groups exhibit variable dihedral angles (7°–56°), influencing crystallinity and material properties .
- Thermal Stability : Ferroelectric fluorophenyl derivatives () have high melting points (>200°C), attributed to strong dipolar interactions and radical stability .
Biological Activity
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H13F4N3O4
- Molecular Weight : 393.31 g/mol
- Structure : The compound features a pyrrolidine ring, a nitro group, and a fluorinated phenyl moiety, which may enhance its pharmacological properties.
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : It could modulate neurotransmitter receptors, influencing neuropharmacological effects.
- Anti-inflammatory Activity : Preliminary studies suggest it may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
A review of existing literature indicates that compounds similar to this compound have demonstrated various biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluorobenzamide | Contains fluorobenzene | Anticancer properties |
| 5-Oxopyrrolidine | Pyrrolidine ring | Neuroprotective effects |
| Benzodiazepine Derivatives | Benzodiazole scaffold | Anxiolytic effects |
The unique combination of these structural elements in this compound may enhance its selectivity and efficacy against specific biological targets compared to other compounds.
Case Studies
- Anticancer Activity : A study investigating the effects of similar compounds on cancer cell lines demonstrated significant cytotoxicity, suggesting that this compound could be a lead compound for cancer therapy.
- Neuropharmacological Effects : Research on related pyrrolidine derivatives indicated potential neuroprotective effects in animal models of neurodegenerative diseases, warranting further exploration of this compound's efficacy in similar contexts.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the therapeutic potential of this compound:
- Absorption and Distribution : Studies are needed to determine the bioavailability and distribution in various tissues.
- Metabolism : Investigating metabolic pathways will clarify how the compound is processed in vivo.
- Excretion : Identifying excretion routes will help assess potential accumulation and toxicity.
Q & A
Q. How can researchers reconcile conflicting solubility data reported in different solvents?
- Answer : Solubility discrepancies (e.g., DMSO vs. aqueous buffers) arise from aggregation or ionization. Use dynamic light scattering (DLS) to detect aggregates. Adjust pH (e.g., phosphate buffer at pH 7.4) to mimic physiological conditions .
Q. Why might in vivo efficacy fail to correlate with in vitro activity?
- Answer : Poor bioavailability due to low permeability (PAMPA assay <1×10⁻⁶ cm/s) or first-pass metabolism. Pharmacokinetic studies (plasma AUC, T₁/₂) in rodents identify absorption bottlenecks. Prodrug derivatization (e.g., esterification) may improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
